molecular formula C10H9N3O4 B3402994 Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate CAS No. 1105193-33-6

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate

Cat. No.: B3402994
CAS No.: 1105193-33-6
M. Wt: 235.20
InChI Key: QPNFTZGOHPABQS-UHFFFAOYSA-N
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Description

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate is a fascinating compound belonging to the pyridopyrimidine family. Its complex structure features a fused bicyclic system with multiple functional groups that contribute to its versatility in chemical reactions and applications. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate often involves multi-step reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions:

  • Step 1: Formation of the pyridopyrimidine core through the condensation of pyridine derivatives with urea or other nitrogen sources.

  • Step 2: Introduction of the ester group via esterification reactions, often using methyl chloroformate or methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production typically scales up laboratory methods with modifications for efficiency and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors for better control over reaction parameters and yield optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate is known for undergoing various chemical reactions, including:

  • Oxidation: This compound can be oxidized to introduce additional functional groups or alter its chemical properties.

  • Reduction: Reduction reactions can modify the oxidation state of the compound's functional groups, potentially creating new derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound's bicyclic system.

Common Reagents and Conditions

  • Oxidation: Often carried out using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Conditions vary widely, but may include the use of catalysts such as palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products

The major products formed depend on the type of reaction:

  • Oxidation can lead to the formation of dioxo or hydroxy derivatives.

  • Reduction may yield hydroxy derivatives or deoxygenated compounds.

  • Substitution reactions result in derivatives with new substituents at various positions.

Scientific Research Applications

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate has broad applications across several fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

  • Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Applied in material science for the development of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetate

  • Ethyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate

  • Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]triazine-3(2H)-yl)acetate

Comparison

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate stands out due to its unique bicyclic system, which provides distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

This covers a comprehensive overview of this compound. Any particular area you find more fascinating?

Biological Activity

Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₉H₈N₂O₄
  • IUPAC Name : Methyl 2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidine-3(2H)-acetate

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The process may include cyclization reactions and functional group modifications to achieve the desired structure. Specific methodologies can vary based on the desired purity and yield of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell LineIC₅₀ (µM)Notes
MDA-MB-231 (Breast)7.84Shows significant growth inhibition
HepG2 (Liver)14.65Selectively inhibits cancer cell proliferation
LLC-PK1 (Non-cancerous)>20Higher selectivity observed in cancer cells

The compound exhibits microtubule destabilizing activity and has been linked to apoptosis induction in cancer cells. For instance, in studies involving MDA-MB-231 cells, treatments at concentrations as low as 1 µM resulted in morphological changes indicative of apoptosis and increased caspase-3 activity at higher concentrations (10 µM) .

The mechanism through which this compound exerts its effects may involve:

  • Microtubule Assembly Inhibition : The compound has been shown to interfere with microtubule dynamics, which is crucial for cell division.
  • Apoptosis Induction : Enhanced caspase activity suggests a pathway leading to programmed cell death in cancer cells.

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. It has been studied for its effects on various biological pathways:

  • PI3Kδ Inhibition : Compounds with similar structures have been identified as selective inhibitors of phosphoinositide 3-kinases (PI3K), which play a critical role in cellular signaling pathways related to cancer and inflammation .

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Breast Cancer Model : In a study using MDA-MB-231 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Liver Cancer Model : Similar efficacy was noted in HepG2 models where the compound demonstrated a dose-dependent reduction in tumor growth.

Properties

IUPAC Name

methyl 2-(2,4-dioxo-1H-pyrido[3,2-d]pyrimidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-17-7(14)5-13-9(15)8-6(12-10(13)16)3-2-4-11-8/h2-4H,5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNFTZGOHPABQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C=CC=N2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168485
Record name Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-33-6
Record name Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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